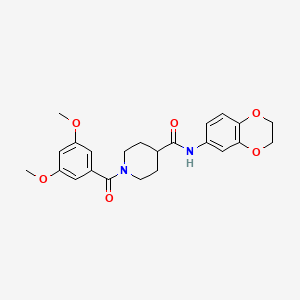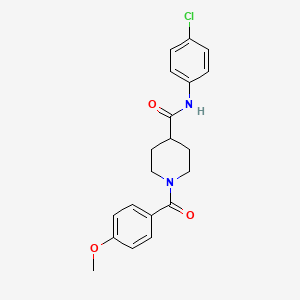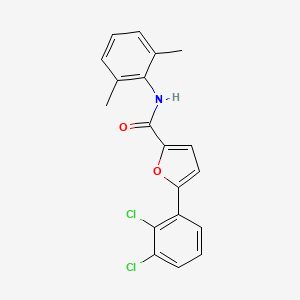![molecular formula C24H22N2O2 B3660440 N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3660440.png)
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]benzamide
Overview
Description
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound with a molecular formula of C24H22N2O2 and a molecular weight of 370.44 g/mol . This compound is characterized by the presence of a benzamide group attached to a benzoxazole ring, which is further substituted with a tert-butylphenyl group. The tert-butyl group is known for its steric hindrance, which can influence the reactivity and stability of the compound .
Preparation Methods
The synthesis of N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]benzamide can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-5-tert-butylphenol with benzoyl chloride to form the intermediate benzoxazole, which is then reacted with 4-tert-butylbenzoyl chloride to yield the final product . The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the benzamide group to an amine.
Scientific Research Applications
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The benzamide group can form hydrogen bonds with active sites of enzymes, while the benzoxazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]benzamide can be compared with similar compounds such as:
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3,5-bisnitro-4-methylbenzamide: This compound has additional nitro groups, which can significantly alter its reactivity and biological activity.
4,4’-Di-tert-butylbiphenyl: This compound lacks the benzoxazole ring and benzamide group, making it less complex but still useful in various chemical applications.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c1-24(2,3)18-11-9-17(10-12-18)23-26-20-15-19(13-14-21(20)28-23)25-22(27)16-7-5-4-6-8-16/h4-15H,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGWTPKIOMYGNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-ethylphenoxy)-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3660364.png)

![(E)-3-(4-chlorophenyl)-N-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]prop-2-enamide](/img/structure/B3660379.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-5-nitropyridine](/img/structure/B3660381.png)
![2,3,4-trimethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B3660394.png)
![1-[(4-bromophenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]piperidine-4-carboxamide](/img/structure/B3660413.png)

![9-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B3660425.png)
![2-{[(5-Bromonaphthalen-1-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3660442.png)

![3-({[(5-Bromo-2-chlorophenyl)carbonyl]carbamothioyl}amino)-4-methylbenzoic acid](/img/structure/B3660449.png)
![4-methyl-3-{[(2-naphthoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B3660451.png)
![2-BROMOBENZYL [4-METHYL-5-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE](/img/structure/B3660457.png)
![N-(2,4-dichlorophenyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B3660480.png)
